N-(5-methyl-1,2-oxazol-3-yl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
Description
N-(5-methyl-1,2-oxazol-3-yl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a heterocyclic compound featuring a triazolopyridazine core fused with a pyridine ring and substituted with a 5-methylisoxazole-acetamide side chain. This structure combines multiple pharmacophoric elements:
- The 1,2,4-triazolo[4,3-b]pyridazine scaffold is known for its bioisosteric resemblance to purines, enabling interactions with enzymes and receptors involved in nucleotide metabolism .
- The 5-methylisoxazole moiety contributes to metabolic stability and solubility, as methylated heterocycles often resist oxidative degradation .
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N7O2S/c1-10-8-13(22-25-10)18-15(24)9-26-16-20-19-14-6-5-12(21-23(14)16)11-4-2-3-7-17-11/h2-8H,9H2,1H3,(H,18,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSKADNVQPCUHQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with analogs (Table 1). Key differences in substituents, synthetic routes, and bioactivities are discussed below.
Table 1: Structural and Functional Comparison of Triazolopyridazine Derivatives
Key Findings:
Substituent Effects on Bioactivity: The pyridin-2-yl group in the target compound may improve target binding compared to furan-2-yl (Analog 1) or phenyl (Analog 3), as pyridine’s nitrogen enables stronger dipole interactions .
Synthetic Routes: The target compound is likely synthesized via KOH-mediated alkylation of a triazolopyridazine-thiol intermediate, followed by coupling with 5-methylisoxazole-acetamide (methods inferred from Analog 1’s synthesis) . In contrast, Analog 3 employs Paal-Knorr condensation to modify the triazole ring, which introduces variability in regioselectivity .
Metabolic and Pharmacokinetic Profiles: The 5-methylisoxazole group in the target compound confers greater metabolic stability than the thiadiazole in Analog 3, which may undergo faster hepatic clearance .
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